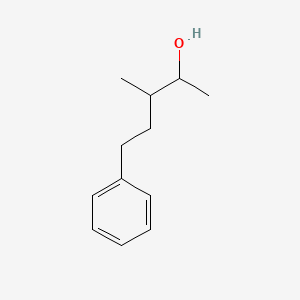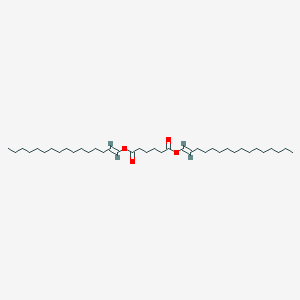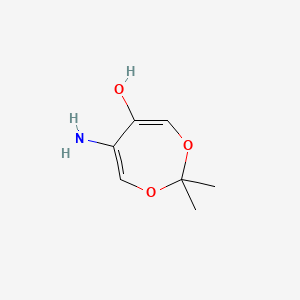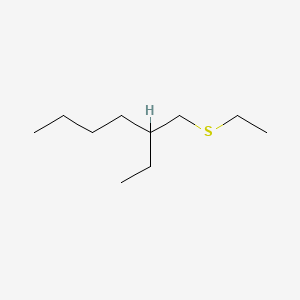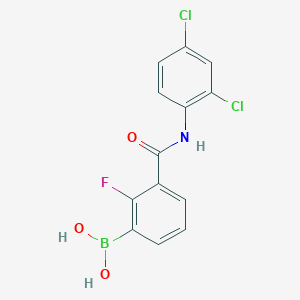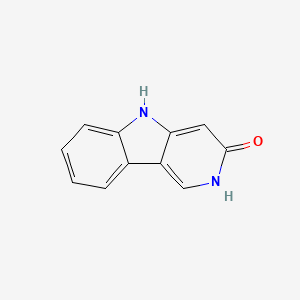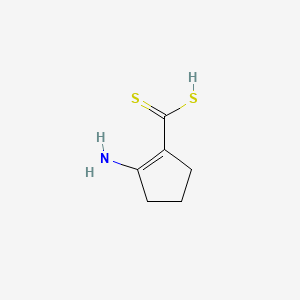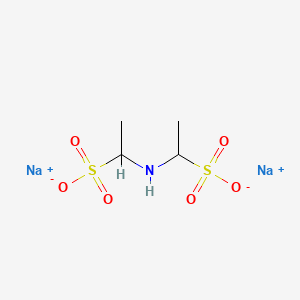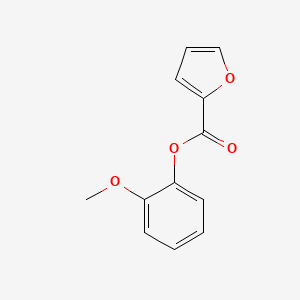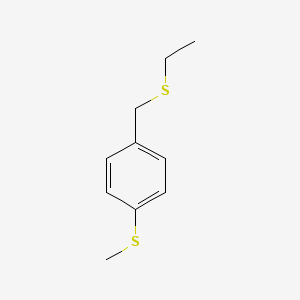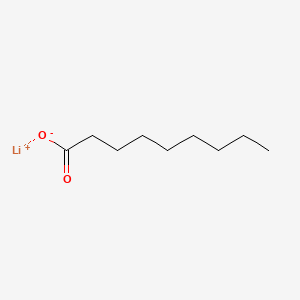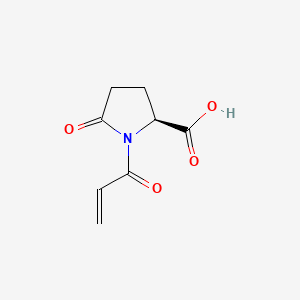
5-Oxo-1-(1-oxoallyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(1-oxoallyl)-L-proline is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an oxo group attached to a proline ring, which is further substituted with an oxoallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-oxoallyl)-L-proline typically involves the reaction of L-proline with an oxoallyl reagent under controlled conditions. One common method includes the use of an oxoallyl chloride in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1-oxoallyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The oxoallyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxoallyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Oxo-1-(1-oxoallyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1-oxoallyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo and oxoallyl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(1-oxoethyl)-L-proline
- 5-Oxo-1-(1-oxopropyl)-L-proline
- 5-Oxo-1-(1-oxobutyl)-L-proline
Uniqueness
5-Oxo-1-(1-oxoallyl)-L-proline is unique due to the presence of the oxoallyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and enables its use in a variety of applications that other compounds may not be suitable for.
Properties
CAS No. |
80687-78-1 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1 |
InChI Key |
FOBLXEJBFVVAKZ-YFKPBYRVSA-N |
Isomeric SMILES |
C=CC(=O)N1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
C=CC(=O)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


